Methyl 4-(bromomethyl)nicotinate hydrobromide
Description
Methyl 4-(bromomethyl)nicotinate hydrobromide is a brominated nicotinic acid derivative characterized by a methyl ester group at the 3-position and a bromomethyl substituent at the 4-position of the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromomethyl group enables alkylation reactions, while the ester moiety influences solubility and metabolic stability .
Properties
IUPAC Name |
methyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWNFAKFWQIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)nicotinate hydrobromide can be synthesized through the bromination of methyl nicotinate. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methyl group at the 4-position of the nicotinate ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of methyl nicotinate.
Scientific Research Applications
Methyl 4-(bromomethyl)nicotinate hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)nicotinate hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. This interaction can lead to the modification of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
Positional isomers of methyl bromomethyl nicotinate, such as methyl 5-(bromomethyl)nicotinate (substitution at the 5-position) and methyl 2-(bromomethyl)benzoate (benzene core), exhibit distinct reactivity and applications due to steric and electronic differences. For example:
- Methyl 2-(bromomethyl)benzoate : The benzene ring lacks the electron-deficient pyridine nitrogen, rendering it less reactive toward nucleophiles but more stable under acidic conditions .
Table 1: Key Structural and Reactivity Differences
| Compound | Core Structure | Bromomethyl Position | Reactivity with Nucleophiles |
|---|---|---|---|
| Methyl 4-(bromomethyl)nicotinate | Pyridine | 4 | Moderate (steric hindrance) |
| Methyl 5-(bromomethyl)nicotinate | Pyridine | 5 | High |
| Methyl 2-(bromomethyl)benzoate | Benzene | 2 | Low |
Research Findings and Data
Table 2: Hydrolysis Half-Lives of Nicotinate Esters in HSA (pH 7.4, 37°C)
| Compound | Half-Life (hours) |
|---|---|
| Methyl nicotinate | >95 |
| 2-Butoxyethyl nicotinate | <0.25 |
| 1-Carbamoylethyl nicotinate | Stabilized |
Table 3: Structural Similarity Scores (CAS Database)
| Compound | Similarity Score | CAS Number |
|---|---|---|
| 6-Bromo-4-hydroxynicotinaldehyde | 0.93 | 1060805-12-0 |
| 2-Bromo-4-methoxynicotinaldehyde | 0.92 | 1150561-81-1 |
| Methyl 4-(bromomethyl)nicotinate | N/A | 1289132-57-5 |
Biological Activity
Methyl 4-(bromomethyl)nicotinate hydrobromide is a synthetic organic compound derived from nicotinic acid, characterized by the presence of a bromomethyl group at the 4-position of the pyridine ring. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications in drug synthesis.
- Molecular Formula : C₁₁H₁₃Br₂N₁O₂
- Molecular Weight : Approximately 310.97 g/mol
- Structure : The compound features a bromomethyl group that enhances its electrophilic character, facilitating various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules. This interaction can modulate enzyme or receptor activity, leading to various biological effects. Notably, the hydrolysis of the ester group releases nicotinic acid, which can participate in metabolic pathways, enhancing the compound's biological relevance.
Biological Applications
- Pharmaceutical Intermediary : this compound serves as a key intermediate in the synthesis of rupatadine, a medication used for treating allergic rhinitis.
- Enzyme Mechanism Studies : The compound is employed in research to investigate enzyme mechanisms due to its ability to form covalent bonds with enzyme active sites.
- Potential Therapeutic Properties : Ongoing studies are exploring its therapeutic applications, particularly in cancer research and as a precursor in drug development .
Case Study 1: Interaction with Enzymes
Research indicates that this compound can selectively inhibit certain enzymes by modifying their active sites. For instance, studies have shown that compounds with similar structures can disrupt the function of c-Myc, a critical transcription factor involved in cancer progression . These findings suggest that this compound may have similar inhibitory effects worth investigating.
Case Study 2: Synthesis and Yield
In synthetic chemistry, the compound is produced through bromination processes involving methyl nicotinate. The overall yield reported for this synthesis is approximately 65.9%, highlighting its efficiency as an organic synthesis intermediate.
Comparative Analysis
The following table summarizes the structural features and biological relevance of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Biological Interactions |
|---|---|---|
| Methyl 4-(bromomethyl)nicotinate | Bromomethyl at the 4-position | Modulates enzyme activity; potential therapeutic uses |
| Methyl 3-(bromomethyl)nicotinate | Bromomethyl at the 3-position | Different reactivity profile; distinct biological effects |
| Methyl nicotinate | Lacks bromomethyl group | Simpler structure; no electrophilic properties |
| Ethyl 6-(bromomethyl)nicotinate | Ethyl instead of methyl | Variation in lipophilicity and solubility |
Q & A
Q. What are the optimized synthetic routes and purification methods for Methyl 4-(bromomethyl)nicotinate hydrobromide?
The synthesis typically involves two key steps:
- Esterification : React nicotinic acid with methanol under acidic conditions (e.g., concentrated H₂SO₄) to form methyl nicotinate. This step requires refluxing and neutralization with NaHCO₃, followed by extraction using organic solvents like chloroform .
- Bromination : Introduce the bromomethyl group at the 4-position using a brominating agent (e.g., N-bromosuccinimide or HBr with a radical initiator). The reaction is often conducted under inert atmosphere (N₂) to prevent oxidation, with DMA as a solvent and triethylamine (Et₃N) to neutralize HBr by-products .
Purification : Column chromatography (silica gel) is used to isolate the product, followed by recrystallization from ethanol/water to obtain the hydrobromide salt. Confirm purity via TLC and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H NMR : Key signals include the ester methyl group (δ ~3.9 ppm) and bromomethyl protons (δ ~4.5–4.7 ppm). Aromatic protons in the nicotinate ring appear as distinct splitting patterns (e.g., δ 8.5–9.0 ppm for pyridine protons) .
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should align with the molecular weight (C₈H₇BrNO₂·HBr = 297.97 g/mol). Fragmentation patterns confirm the bromomethyl and ester moieties .
- Elemental Analysis : Validate stoichiometry of C, H, N, and Br.
Advanced Research Questions
Q. How can researchers address conflicting data on bromination efficiency and by-product formation?
Discrepancies in bromination yields often stem from:
- Reaction Conditions : Variations in temperature, radical initiators (e.g., AIBN), or light exposure may alter selectivity. For example, excessive heating can lead to di-brominated by-products.
- Quenching Methods : Immediate cooling and addition of Na₂S₂O₃ can halt over-bromination .
Resolution Strategies : - Use HPLC to quantify purity and identify by-products.
- Optimize reaction kinetics via time-course studies (sampling at intervals for TLC/MS analysis) .
- Compare brominating agents (e.g., HBr vs. NBS) under controlled conditions .
Q. What are the applications of this compound in synthesizing pharmacologically active derivatives?
The bromomethyl group serves as a versatile alkylating agent in drug discovery:
- Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings with boronic acids to generate biaryl structures, useful in kinase inhibitor development .
- Nucleophilic Substitution : React with amines or thiols to form tertiary amines or sulfides, enhancing bioavailability in nicotinate-based analogs .
Methodological Notes : - Conduct reactions under anhydrous conditions (e.g., DMF or THF) with catalytic KI to improve reactivity.
- Monitor progress via ¹H NMR for disappearance of the bromomethyl signal .
Q. How does the hydrobromide salt form influence stability and solubility in biological assays?
- Stability : The hydrobromide salt enhances crystallinity and reduces hygroscopicity compared to the free base, improving shelf life.
- Solubility : While soluble in polar solvents (DMSO, methanol), it exhibits limited aqueous solubility. Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
Experimental Validation : - Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Compare dissolution profiles in PBS vs. organic-aqueous mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
